molecular formula C8H3F5O B3034035 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde CAS No. 134099-31-3

2,4-Difluoro-5-(trifluoromethyl)benzaldehyde

Cat. No. B3034035
CAS RN: 134099-31-3
M. Wt: 210.1 g/mol
InChI Key: BTULJAYQJSSINL-UHFFFAOYSA-N
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Description

“2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 134099-31-3 . It has a molecular weight of 210.1 and its IUPAC name is 2,4-difluoro-5-(trifluoromethyl)benzaldehyde . It is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” from 2,4-Difluorobenzyl alcohol has been reported . Another synthesis method involves the use of I2, PPh3, and toluene under argon .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-3H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” are not detailed in the search results, it has been used in the preparation of various derivatives .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It has a refractive index of n20/D 1.498 (lit.) . The density of this compound is 1.299 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Intermediates

“2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” could be used as an intermediate in the synthesis of various pharmaceutical compounds . The unique structure of this compound could potentially contribute to the development of new drugs.

Kinetic Studies

This compound could be used in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . These reactions are fundamental in organic chemistry, and understanding their kinetics could lead to more efficient synthesis methods.

Material Science

In the field of material science, “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” could potentially be used in the development of new materials . Its unique chemical properties might contribute to the creation of materials with novel characteristics.

Chromatography and Mass Spectrometry

This compound could potentially be used in chromatography and mass spectrometry, two essential techniques in analytical chemistry . It might serve as a standard or a tracer in these methods.

Advanced Battery Science

In the field of advanced battery science, “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” could potentially be used in the development of new battery technologies . Its unique chemical properties might contribute to the creation of batteries with improved performance.

Genomics and Proteomics

This compound could potentially be used in genomics and proteomics, two rapidly advancing fields in life sciences . It might be used in the synthesis of probes or markers for studying genetic and protein structures.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,4-difluoro-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTULJAYQJSSINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258838
Record name 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134099-31-3
Record name 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134099-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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